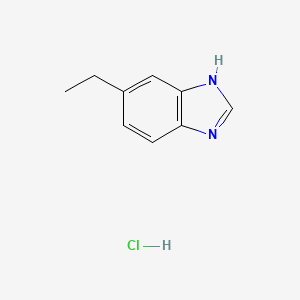

5-ethyl-1H-1,3-benzodiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

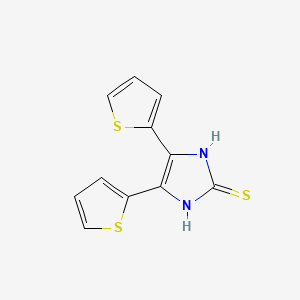

5-Ethyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes .

Molecular Structure Analysis

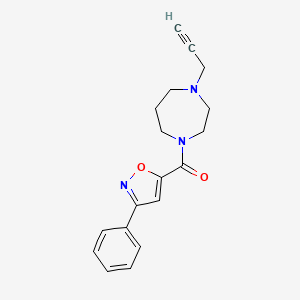

The molecular structure of this compound consists of a benzodiazole ring with an ethyl group attached . The InChI code for this compound is 1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H .Applications De Recherche Scientifique

Synthesis and Antifungal Activity

Research indicates that derivatives of 1H-benzotriazole, which share structural similarities with 5-ethyl-1H-1,3-benzodiazole hydrochloride, have been synthesized and evaluated for their antifungal activity. For instance, a study described the preparation of azetidinones from 1H-benzotriazole derivatives, demonstrating moderate to good antifungal efficacy against Candida albicans. This suggests the potential utility of similar compounds in developing antifungal agents (Toraskar et al., 2009).

Environmental and Human Exposure Analysis

Another significant application area involves the environmental and human exposure analysis of benzotriazole and benzothiazole derivatives. These compounds are prevalent in various products and have raised concerns regarding their environmental distribution and potential health impacts. A comprehensive study conducted across several countries measured the concentrations of these derivatives in human urine, providing crucial data for assessing human exposure levels and suggesting pathways for metabolic transformation (Asimakopoulos et al., 2013).

Corrosion Inhibition

Research on pyrazole derivatives, structurally related to this compound, has shown promising results in corrosion inhibition, particularly for steel in hydrochloric acid. These findings highlight the potential for developing new corrosion inhibitors based on similar chemical frameworks, which could offer enhanced protection for metal surfaces in industrial applications (Herrag et al., 2007).

Antimicrobial and Antitumor Activities

Moreover, compounds featuring the 1H-benzimidazole moiety have been synthesized and investigated for their antimicrobial and antitumor properties. This research suggests that the manipulation of the core structure, akin to this compound, could lead to the development of new therapeutic agents with potential application in treating various diseases and infections (Salahuddin et al., 2017).

Biotransformation and Environmental Fate

Lastly, the biotransformation of benzotriazole derivatives in activated sludge has been extensively studied, uncovering the degradation pathways and environmental fate of these compounds. Understanding the biodegradation mechanisms of such chemicals is crucial for assessing their environmental impact and designing strategies for pollution control (Huntscha et al., 2014).

Propriétés

IUPAC Name |

6-ethyl-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNUMMFMDFMXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde](/img/structure/B2441851.png)

![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)

![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)

![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide](/img/structure/B2441866.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)